1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidinedione derivative characterized by a hydroxyethyl substituent at position 1 and a carboxamide group at position 5.
Properties
Molecular Formula |
C7H9N3O4 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H9N3O4/c8-5(12)4-3-10(1-2-11)7(14)9-6(4)13/h3,11H,1-2H2,(H2,8,12)(H,9,13,14) |
InChI Key |
IBASEJUMHPUOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCO)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Biginelli Multicomponent Reaction Approach
The most commonly reported and efficient synthesis of tetrahydropyrimidine carboxamide derivatives, including the title compound, is based on the Biginelli reaction. This is a one-pot multicomponent condensation involving:
- An aldehyde (often aromatic or aliphatic),
- A β-ketoester or β-diketone,
- Urea or substituted urea derivatives.
- The reaction typically proceeds under acidic catalysis, often using para-toluene sulfonic acid or other acid catalysts.
- The process can be carried out in a one-pot manner, simplifying purification and improving yield.
- Reaction monitoring is done by thin layer chromatography (TLC) with UV detection.
- Final purification involves recrystallization or chromatographic techniques.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
For the specific compound 1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, the hydroxyethyl substituent is introduced via the appropriate substituted urea or by post-synthetic modification of the tetrahydropyrimidine core.
Green Chemistry and Microwave-Assisted Synthesis
Recent advances have introduced greener, more sustainable methods for synthesizing tetrahydropyrimidine derivatives:
- Microwave-Assisted Synthesis:
- Significantly reduces reaction times (minutes instead of hours).
- Offers higher yields (80-96%) under milder conditions.
- Uses environmentally benign solvents or solvent-free conditions.
- Mechanochemical Methods (Mortar-Pestle Grinding):
- Avoids solvents entirely, reducing waste and hazards.
- Suitable for rapid synthesis with comparable yields.
- These methods comply with green chemistry principles, minimizing pollution and energy consumption.
Stepwise Synthesis via Substituted Ureas
An alternative preparation involves:
- Synthesizing the tetrahydropyrimidine core first, often via condensation of β-ketoesters with urea derivatives.
- Subsequent substitution at the nitrogen position with 2-hydroxyethyl groups through alkylation reactions.
- This method allows for better control over substitution patterns but may require additional purification steps.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Para-toluene sulfonic acid, HCl, or Lewis acids | Acid catalysis promotes condensation |
| Solvent | Ethanol, water, or solvent-free | Green solvents preferred in recent methods |
| Temperature | 60–120 °C | Microwave methods reduce time and temp |
| Reaction Time | 3–24 hours (conventional) | Microwave: 3–30 minutes |
| Purification | Recrystallization, chromatography | TLC monitoring essential |
Characterization Techniques
- Thin Layer Chromatography (TLC): For reaction monitoring and purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and substitution pattern.
- Infrared (IR) Spectroscopy: Identifies functional groups, especially keto and amide groups.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Melting Point Determination: Indicates compound purity and identity.
Summary Table of Preparation Methods
| Method | Key Features | Yield Range | Reaction Time | Environmental Aspect |
|---|---|---|---|---|
| Biginelli One-Pot Reaction | Multicomponent, acid-catalyzed | 70-85% | 6-24 hours | Moderate solvent use |
| Microwave-Assisted Synthesis | Rapid, high yield, green solvents or solvent-free | 80-96% | 3-30 minutes | Environmentally friendly |
| Mechanochemical Grinding | Solvent-free, green, simple | 75-90% | Minutes | Minimal waste generation |
| Stepwise Alkylation | Controlled substitution post-core synthesis | Variable | Longer | Requires purification steps |
Research Findings and Applications
- The compound’s synthesis via Biginelli reaction is well-documented with reproducible methods.
- Green chemistry approaches improve sustainability and efficiency without compromising yield or purity.
- The hydroxyethyl substituent imparts solubility and potential for further functionalization, relevant for proteomics and medicinal chemistry applications.
- Analytical data confirm the structural integrity and purity of the synthesized compound, supporting its use in biological studies.
This detailed synthesis overview integrates classical organic synthetic routes with modern green chemistry innovations, providing a comprehensive guide to the preparation of this compound. The methods emphasize efficiency, environmental responsibility, and scalability, backed by rigorous analytical validation.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Hydroxyethyl vs. Hydrophobic Groups : The hydroxyethyl group in the target compound enhances hydrophilicity compared to benzyl or ethyl substituents in analogs . This may improve aqueous solubility, a critical factor for bioavailability.
- Carboxamide vs. This difference could influence target binding in enzyme inhibition .
Biological Activity
1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (commonly referred to as the compound) is a derivative of tetrahydropyrimidine with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring with two carbonyl groups and a hydroxylethyl substituent. Its molecular structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1049130-55-3
- Molecular Formula : C₇H₈N₂O₄
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate to High |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | High |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer types while sparing normal cells. The mechanism appears to involve the induction of oxidative stress and apoptosis in cancer cells.
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound led to:
- Increased levels of reactive oxygen species (ROS)
- Activation of caspase pathways
- Induction of DNA fragmentation
These results underscore the potential of this compound as an anticancer agent.
Study 1: Antimicrobial Efficacy
In a comparative study assessing various derivatives of tetrahydropyrimidines, this compound exhibited superior antibacterial activity. The study utilized disk diffusion methods to evaluate efficacy against multiple pathogens. Results indicated a zone of inhibition significantly larger than that observed for standard antibiotics.
Study 2: Cytotoxicity in Cancer Cells
A recent study focused on the cytotoxic effects of the compound on colorectal cancer cells (HT-29). The findings indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives, and how can reaction conditions be optimized?
The Biginelli reaction is widely used for synthesizing tetrahydropyrimidine derivatives. Key steps include cyclocondensation of urea/thiourea, aldehydes, and β-keto esters under acidic conditions. Optimization involves:
- Catalyst selection : Use of HCl, Lewis acids (e.g., ZnCl₂), or ionic liquids to improve yields .
- Solvent systems : Ethanol or acetic acid under reflux (60–80°C) for 6–24 hours .
- Substituent effects : Electron-withdrawing groups on aldehydes enhance cyclization efficiency .
- Characterization : Confirm regioselectivity via ¹H/¹³C NMR and single-crystal X-ray diffraction .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H NMR identifies the hydroxyethyl group (δ 3.5–4.0 ppm) and carboxamide protons (δ 8.0–10.0 ppm) .
- X-ray crystallography : Resolves the chair conformation of the tetrahydropyrimidine ring and hydrogen-bonding networks (e.g., N–H···O interactions) .
- HPLC : Purity analysis using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what computational tools support SAR studies?
- Substituent engineering :
- Computational methods :
Q. How do contradictions in reported biological activities arise, and how can they be resolved?
Discrepancies in antibacterial or anticancer activity may stem from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
- Solubility issues : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
- Structural analogs : Compare activity of 2-thioxo vs. 2-oxo derivatives; sulfur substitution may improve membrane penetration .
Q. What strategies improve regioselectivity in functionalizing the tetrahydropyrimidine core?
- Protecting groups : Temporarily block the carboxamide to direct electrophilic substitution at C6 .
- Metal catalysis : Pd-mediated cross-coupling for C5-arylations .
- Microwave-assisted synthesis : Enhances selectivity for 1,3-diaxial products .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via LC-MS for hydrolytic cleavage of the carboxamide .
- Light sensitivity : Store in amber vials; assess photodegradation using UV/Vis spectroscopy .
- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C typical for crystalline forms) .
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity assays?
- Non-linear regression : Fit IC₅₀/EC₅₀ values using GraphPad Prism with a four-parameter logistic model .
- ANOVA : Compare activity across derivatives (e.g., 4-aryl vs. 4-alkyl substitutions) .
- QSAR models : Employ partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
